4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide
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Overview
Description
4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H13Cl5N2O. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide typically involves the reaction of 2,4-dichloroaniline with 2,2,2-trichloroethyl chloroformate in the presence of a base, followed by the addition of 4-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions often result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and benzamide group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)benzamide: Similar structure but with a formyl group instead of a dichloroanilino group.
4-Methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide: Contains additional bromine atoms and a methoxy group.
4-Methyl-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide: Features an ethoxy group instead of a dichloroanilino group.
Uniqueness
4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide is unique due to its specific combination of chlorine atoms and the dichloroanilino group, which confer distinct chemical and biological properties. This makes it particularly valuable for certain research applications where these properties are advantageous .
Properties
CAS No. |
324546-00-1 |
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Molecular Formula |
C16H13Cl5N2O |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl5N2O/c1-9-2-4-10(5-3-9)14(24)23-15(16(19,20)21)22-13-7-6-11(17)8-12(13)18/h2-8,15,22H,1H3,(H,23,24) |
InChI Key |
JVZJLYDDXNOJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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